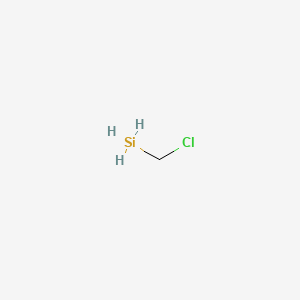
Chloromethyl silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethyl silane is an organosilicon compound with the chemical formula CH₅ClSi. It is a colorless liquid that is highly reactive and used in various industrial and chemical applications. This compound is part of the chlorosilane family, where silicon is bonded to chlorine and other organic groups.
准备方法
Synthetic Routes and Reaction Conditions
Chloromethyl silane can be synthesized through several methods. One common method involves the chlorination of methylchlorosilane using elemental chlorine while exposing the reaction mixture to light . Another method involves the reaction of chloromethyl methyl dimethoxysilane with methyl ortho formate and methanol at temperatures between 40 and 90°C .
Industrial Production Methods
In industrial settings, chloromethylsilane is often produced by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy . This method is efficient and widely used for large-scale production.
化学反应分析
Chemical Reactions of Chloromethyl Silane
This compound participates in various chemical reactions due to its functional groups:
Hydrolysis
Hydrolysis of this compound occurs when it reacts with water, producing silanol compounds and hydrochloric acid as byproducts. This reaction is crucial for modifying surfaces or creating siloxane linkages.ClCH2Si(CH3)3+H2O→HOCH2Si(CH3)3+HCl
Condensation Reactions
This compound can undergo condensation reactions with other silanes or alcohols to form siloxane bonds, which are essential in creating polymers or crosslinked networks.HOCH2Si(CH3)3+ClCH2Si(CH3)3→ HO Sin+n⋅HCl
Reaction with Amines
The reaction of this compound with amines leads to the formation of aminosilanes, which are useful in enhancing adhesion properties in composites.ClCH2Si(CH3)3+RNH2→RNH⋯Si(CH3)3+HCl
Thermal Rearrangement
Chloromethyl silanes can undergo thermal rearrangements under specific conditions, leading to different structural isomers or products. This process is often utilized for synthesizing more complex organosilicon compounds .
科学研究应用
Chloromethyl silane has a wide range of applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of various organosilicon compounds.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the development of pharmaceuticals and drug delivery systems.
- Industry : Important in the production of silicone elastomers and resins .
作用机制
The mechanism of action of chloromethylsilane involves its high reactivity due to the presence of the chlorine atom. In thermal rearrangement reactions, the chlorine atom migrates from the carbon to the silicon atom, while a hydrogen atom migrates from the silicon to the carbon atom through a double-three-membered-ring transition state . This rearrangement is facilitated by Lewis acids, which lower the energy barrier for the reaction .
相似化合物的比较
Similar Compounds
- Trimethylsilyl Chloride : Similar in structure but with three methyl groups instead of one .
- Dimethyldichlorosilane : Contains two chlorine atoms and two methyl groups.
- Methyltrichlorosilane : Contains three chlorine atoms and one methyl group .
Uniqueness
Chloromethyl silane is unique due to its specific reactivity profile, particularly in thermal rearrangement reactions. Its ability to form various silane compounds through these rearrangements makes it valuable in both research and industrial applications .
属性
CAS 编号 |
10112-09-1 |
|---|---|
分子式 |
CH5ClSi |
分子量 |
80.586 |
IUPAC 名称 |
chloromethylsilane |
InChI |
InChI=1S/CH5ClSi/c2-1-3/h1H2,3H3 |
InChI 键 |
AZFVLHQDIIJLJG-UHFFFAOYSA-N |
SMILES |
C([SiH3])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















